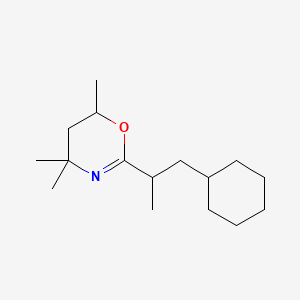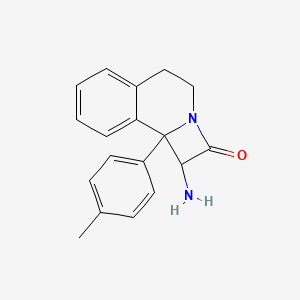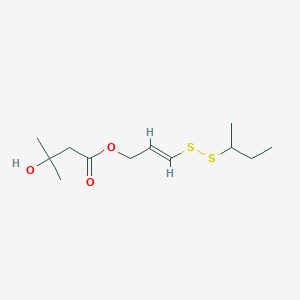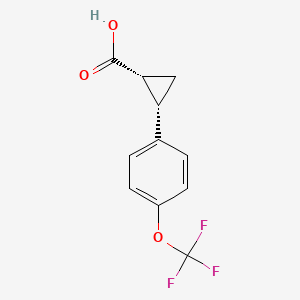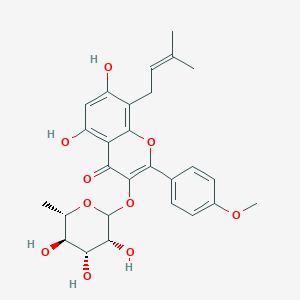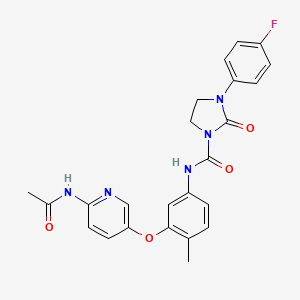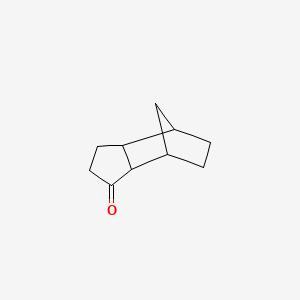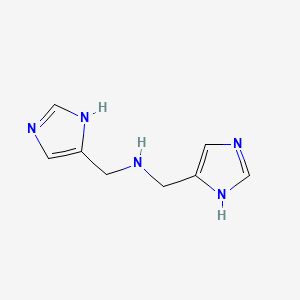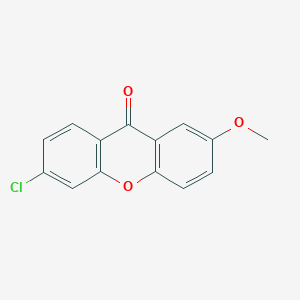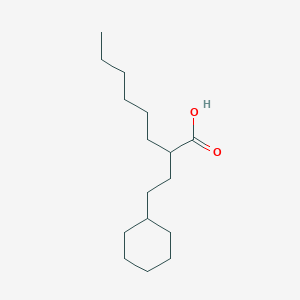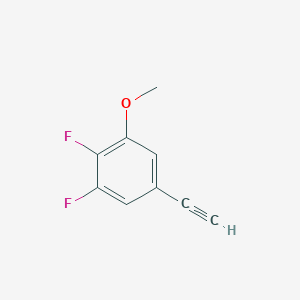
5-Ethynyl-1,2-difluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-1,2-difluoro-3-methoxybenzene: is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,2-difluoro-3-methoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Introduction of Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Ethynyl-1,2-difluoro-3-methoxybenzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethynyl, fluorine, or methoxy groups can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethynyl-1,2-difluoro-3-methoxybenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-1,2-difluoro-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in covalent bonding with target molecules, while the fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 1-Ethynyl-3,5-difluoro-2-methoxybenzene
- 5-Ethynyl-2,4-difluoro-3-methoxybenzene
- 5-Ethynyl-1,2-difluoro-4-methoxybenzene
Comparison: 5-Ethynyl-1,2-difluoro-3-methoxybenzene is unique due to the specific positioning of its substituents The presence of the ethynyl group at the 5-position, along with the fluorine atoms at the 1 and 2 positions and the methoxy group at the 3 position, gives it distinct chemical properties
Propiedades
Fórmula molecular |
C9H6F2O |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
5-ethynyl-1,2-difluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H6F2O/c1-3-6-4-7(10)9(11)8(5-6)12-2/h1,4-5H,2H3 |
Clave InChI |
NGTIQSYKNQAGRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C#C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)
![2-Hydroxy-4-[[4-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid](/img/structure/B12814320.png)
![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)
